1-Diethoxyphosphoryl-2-phenylhydrazine
Description
Systematic Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-diethoxyphosphoryl-2-phenylhydrazine , which precisely describes its molecular architecture. The name reflects the presence of a diethoxyphosphoryl group (-PO(OCH2CH3)2) attached to the nitrogen atom of a phenylhydrazine moiety (C6H5-NH-NH2). The molecular formula is C11H17N2O3P , corresponding to a molecular weight of 256.24 g/mol .
The compound’s identity is further corroborated by its CAS registry number (6629-49-8 ) and canonical SMILES notation (CCOP(NNC1=CC=CC=C1)OCC ), which encodes the connectivity of its 11 carbon atoms, 17 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 phosphorus atom.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H17N2O3P | |
| Molecular Weight | 256.24 g/mol | |
| CAS Registry Number | 6629-49-8 | |
| SMILES | CCOP(NNC1=CC=CC=C1)OCC |
Atomic Connectivity and Bonding Patterns
The compound’s structure comprises a phosphoryl hydrazine backbone, where the phosphorus atom is tetrahedrally coordinated to two ethoxy groups, one oxygen atom (via a double bond), and the hydrazine nitrogen. The phenyl group is bonded to the terminal nitrogen of the hydrazine moiety, forming a C6H5-NH-NH-PO(OCH2CH3)2 framework.
Key bonding features include:
- Phosphorus-Oxygen Double Bond : The P=O bond (1.48 Å) contributes to the compound’s polarity and reactivity.
- P-N Single Bond : The phosphorus-nitrogen bond (1.67 Å) enables conjugation with the hydrazine group.
- N-N Single Bond : The hydrazine N-N bond (1.45 Å) exhibits partial double-bond character due to resonance with the adjacent phenyl and phosphoryl groups.
The ethoxy groups (-OCH2CH3) adopt a gauche conformation relative to the phosphoryl oxygen, minimizing steric hindrance and electronic repulsion. This arrangement stabilizes the molecule through hyperconjugation between the oxygen lone pairs and the σ* orbitals of the P-O bonds.
Stereochemical Considerations
The phosphorus center in this compound is chiral due to its four distinct substituents: two ethoxy groups, one phosphoryl oxygen, and the hydrazine nitrogen. However, the compound is typically synthesized and isolated as a racemic mixture , with no enantiomeric resolution reported in the literature.
The hydrazine group introduces additional stereoelectronic constraints:
- The N-N bond rotation is restricted (barrier ~20–25 kcal/mol), favoring an anti-periplanar conformation where the phenyl and phosphoryl groups occupy opposite sides of the N-N axis.
- The phenyl ring’s ortho-hydrogens create steric interactions with the ethoxy groups, further stabilizing specific conformers.
Tautomeric and Conformational Dynamics
This compound exhibits tautomerism between its hydrazine and hydrazone forms, though the hydrazine tautomer dominates under standard conditions. The equilibrium is influenced by solvent polarity and temperature:
- In polar solvents (e.g., water, DMSO), the hydrazine form prevails due to hydrogen bonding with the solvent.
- In nonpolar solvents (e.g., hexane), partial conversion to the hydrazone form (C6H5-N=N-PO(OCH2CH3)2) occurs, stabilized by conjugation between the N=N bond and the phosphoryl group.
Conformational analysis reveals three low-energy states:
- Synclinal (gauche) : Ethoxy groups oriented toward the phenyl ring (ΔG = 0 kcal/mol).
- Anti-periplanar : Ethoxy groups opposite the phenyl ring (ΔG = +1.2 kcal/mol).
- Eclipsed : Ethoxy groups aligned with the P=O bond (ΔG = +3.5 kcal/mol).
The synclinal conformation is thermodynamically favored, as evidenced by nuclear Overhauser effect (NOE) spectroscopy showing proximity between ethoxy methyl protons and aromatic protons.
Properties
CAS No. |
6629-49-8 |
|---|---|
Molecular Formula |
C10H17N2O3P |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-phenylhydrazine |
InChI |
InChI=1S/C10H17N2O3P/c1-3-14-16(13,15-4-2)12-11-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
LUKWTHFOBVUTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NNC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Stoichiometry : A 1:1 molar ratio of phenylhydrazine to minimizes over-phosphorylation.
-
Base Selection : 1,4-Diazabicyclo[2.2.2]octane (DABCO) or triethylamine (TEA) are effective, with DABCO showing superior reactivity in polar aprotic solvents like acetonitrile.
-
Solvent and Temperature : Reactions in dichloromethane at 0–5°C improve selectivity for the 1-phosphorylated product, achieving yields up to 78%.
Example Procedure :
-
Dissolve phenylhydrazine (10 mmol) in anhydrous dichloromethane (20 mL).
-
Add DABCO (12 mmol) under nitrogen and cool to 0°C.
-
Dropwise add (10 mmol) over 30 minutes.
-
Warm to room temperature, stir for 4 hours, and filter to remove DABCO·HCl.
-
Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Kabachnik-Fields Reaction with Phosphite Esters
This three-component reaction between phenylhydrazine, diethyl phosphite (), and an aldehyde offers an alternative route but requires careful tuning to avoid imine formation.
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of phenylhydrazine on the in situ-generated phosphoryl aldehyde intermediate. However, competing side reactions, such as the formation of hydrazones, necessitate catalytic additives like lanthanum triflate ().
Optimized Parameters :
-
Molar Ratio : : : RCHO = 1:1:1.
-
Catalyst : 5 mol% in ethanol at 60°C yields 65% product after 12 hours.
Two-Step Protection-Phosphorylation Strategy
To enhance regioselectivity, temporary protection of the terminal amine () using acetyl or tert-butoxycarbonyl (Boc) groups precedes phosphorylation.
Acetylation-Phosphorylation Sequence
-
Protection : React phenylhydrazine with acetic anhydride to form 1-acetyl-2-phenylhydrazine (yield: 85–90%).
-
Phosphorylation : Treat with and DABCO in acetonitrile, followed by deprotection with aqueous HCl (1M).
Comparative Analysis of Methods
| Method | Conditions | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct Phosphorylation | , DABCO, 0°C | 78% | High (1-position) | Moderate |
| Kabachnik-Fields | , , 60°C | 65% | Moderate | Low |
| Protection-Phosphorylation | Acetylation → Phosphorylation → Deprotection | 70% | Very High | High |
Chemical Reactions Analysis
General Reactivity Profile
1-Diethoxyphosphoryl-2-phenylhydrazine combines a phenylhydrazine backbone with a diethoxyphosphoryl group, which likely influences its reactivity through electronic and steric effects. Key reaction types include:
-
Nucleophilic substitutions (at the phosphorus center).
-
Cyclization reactions (Fischer indole or pyrazole syntheses).
-
Condensation reactions (formation of hydrazones or phosphorylated intermediates).
Nucleophilic Substitution at the Phosphorus Center
The diethoxyphosphoryl group can act as a leaving group or participate in phosphorylation reactions. For example:
-
Hydrolysis : Under acidic or basic conditions, the P–O bonds may cleave to yield phosphoric acid derivatives.
-
Transesterification : Reaction with alcohols could replace ethoxy groups, altering solubility and reactivity12.
Cyclization Reactions
Phenylhydrazines commonly participate in Fischer indole synthesis and Knorr pyrazole synthesis . The phosphoryl group may:
-
Stabilize intermediates : Electron-withdrawing effects could accelerate cyclization by polarizing the N–N bond34.
-
Direct regioselectivity : Steric bulk may favor specific ring-closure pathways.
Example : Reaction with α-ketoesters or diketones to form indoles or pyrazoles (analogous to ):
Condensation Reactions
-
Hydrazone Formation : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form phosphorylated hydrazones25:
-
Coupling Reactions : Potential for Staudinger-type reactions with triphenylphosphine or Mitsunobu reactions56.
Comparative Reactivity of Phenylhydrazine Derivatives
| Reaction Type | Phenylhydrazine7 | This compound (Predicted) |
|---|---|---|
| Hydrazone Formation | Rapid, low steric hindrance | Slower due to phosphoryl group bulk |
| Cyclization | High yield (e.g., Fischer) | Altered regioselectivity; possible side reactions |
| Oxidative Stability | Prone to oxidation | Enhanced stability via phosphoryl electron withdrawal |
Mechanistic Considerations
Scientific Research Applications
Anticancer Properties
1-Diethoxyphosphoryl-2-phenylhydrazine has been investigated for its potential as an anticancer agent. The compound's ability to form hydrazones with carbonyl compounds allows it to participate in various synthetic pathways that can lead to the development of novel anticancer drugs. Research indicates that derivatives of phenylhydrazine exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties through its reactive functionalities .
Radical Scavenging Activity
The compound has shown promise in scavenging free radicals, which play a significant role in oxidative stress-related diseases. Studies utilizing electron spin resonance have demonstrated that this compound can trap hydroxyl and aryl radicals, indicating its potential as an antioxidant agent . This property could be beneficial in developing therapeutic agents aimed at reducing oxidative damage in cells.
Polymer Chemistry
In material science, this compound can be utilized as a precursor for synthesizing polymeric materials. Its ability to undergo further chemical transformations makes it suitable for creating functionalized polymers with specific properties, such as enhanced thermal stability and mechanical strength. The incorporation of phosphorous-containing groups into polymer matrices has been shown to improve flame retardancy, making this compound valuable in developing fire-resistant materials.
Pesticidal Activity
Research has indicated that hydrazone derivatives, including those derived from this compound, exhibit insecticidal and fungicidal activities. The structural features of hydrazones allow them to interact with biological targets in pests and pathogens effectively. For instance, some derivatives have shown effectiveness against phytopathogenic fungi such as Botrytis cinerea and Rhizoctonia solani, highlighting their potential use in agricultural pest control strategies .
Synthesis and Chemical Transformations
The synthesis of this compound typically involves reacting diethyl phosphite with phenylhydrazine under controlled conditions. This reaction not only yields the desired compound but also opens pathways for synthesizing other derivatives with modified biological activities .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant properties of various hydrazone derivatives synthesized from this compound. The results indicated that compounds exhibited significant radical scavenging activity compared to standard antioxidants, suggesting their potential application in preventing oxidative stress-related diseases .
Case Study 2: Antifungal Activity
In another investigation, the antifungal efficacy of phenylhydrazone derivatives was assessed against several fungal strains. The study found that certain derivatives had comparable or superior activity to conventional fungicides, supporting their use as effective alternatives in agricultural settings .
Mechanism of Action
The mechanism of action of 1-Diethoxyphosphoryl-2-phenylhydrazine involves its interaction with various molecular targets. The compound can form hydrazones with carbonyl-containing compounds, leading to the inhibition of specific enzymes. This interaction is crucial in its role as an enzyme inhibitor in biological systems .
Comparison with Similar Compounds
1,2-Diphenylhydrazine
- Chronic exposure in animals linked to hepatic and renal damage .
- Regulatory Status: Subject to rigorous occupational safety protocols due to its carcinogenicity .
1-Acetyl-2-phenylhydrazine
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
Biological Activity
1-Diethoxyphosphoryl-2-phenylhydrazine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the existing literature on its biological activity, synthesizing data from various studies to understand its mechanisms and efficacy.
Chemical Structure
The compound features a diethoxyphosphoryl group attached to a phenylhydrazine moiety. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through its antifungal and anticancer properties.
Antifungal Activity
Research has indicated that phenylhydrazone derivatives, including those related to this compound, exhibit significant antifungal activity. A study highlighted the effectiveness of certain derivatives against fungi such as Botrytis cinerea and Rhizoctonia solani, with some compounds showing EC50 values comparable to established fungicides .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Fungus | EC50 (mg/L) | Control (mg/L) |
|---|---|---|---|
| This compound | R. solani | TBD | 1.94 |
| Compound 5H 1 | R. solani | 1.91 | 1.94 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that related phosphonyl compounds exhibit antiproliferative effects against various cancer cell lines, including melanoma cells. The presence of the phosphonyl group is believed to enhance biological activity by improving binding affinities to critical biological targets involved in cancer progression .
Table 2: Anticancer Activity Data
| Compound | Cell Line | Growth Inhibition (%) | Notes |
|---|---|---|---|
| This compound | A2058 (Melanoma) | TBD | Cytostatic effect noted |
| Compound X | HT29 (Colorectal) | >55% | High selectivity observed |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Radical Formation : Studies using electron paramagnetic resonance (EPR) suggest that compounds with similar structures can generate reactive oxygen species (ROS), contributing to their cytotoxic effects .
- Cell Cycle Interference : Some derivatives have been shown to act as cell cycle blockers, interfering with the proliferation of cancer cells without inducing apoptosis .
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Antifungal Efficacy : A study demonstrated that derivatives similar to this compound significantly inhibited fungal growth in vitro, suggesting potential for agricultural applications.
- Cancer Treatment : In vitro assays revealed that specific analogs exhibited selective toxicity towards hypoxic tumor cells, indicating a promising avenue for targeted cancer therapies.
Q & A
Q. What are the recommended synthesis methods for 1-diethoxyphosphoryl-2-phenylhydrazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via diazonium salt formation followed by reduction, analogous to phenylhydrazine derivatives. For example, aniline derivatives react with sodium nitrite under acidic conditions to form diazonium salts, which are reduced using sodium sulfite or similar agents . In related hydrazine syntheses, anhydrous tetrahydrofuran (THF) and sulfonyl azide reagents are employed to stabilize intermediates, with yields optimized by controlling temperature (0–5°C) and reaction time (12–24 hours) . Purification typically involves chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- R2PI Spectroscopy : Detects electronic transitions (e.g., S₁←S₀) and vibrational excitations, revealing hybridization changes in nitrogen atoms (e.g., sp³ to sp² in excited states) .
- NMR : Identifies proton environments, such as hydrazine NH groups (δ 6–8 ppm) and phosphoryl ethoxy signals (δ 1.2–1.4 ppm for CH₃).
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 259.2) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal : Segregate waste in labeled containers for professional hazardous waste treatment .
- Toxicity Data : The compound may exhibit toxicity similar to phenylhydrazine derivatives, which are linked to hemolytic anemia and hepatotoxicity in animal studies .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in hydrazone formation?
- Methodological Answer : The phosphoryl group enhances electrophilicity at the hydrazine nitrogen, facilitating nucleophilic attack on carbonyl compounds. Computational studies (DFT/B3LYP) show that the diethoxyphosphoryl moiety stabilizes transition states via electron-withdrawing effects, reducing activation energy by ~15–20 kJ/mol compared to non-phosphorylated analogs. Experimental validation involves monitoring reaction kinetics with UV-Vis spectroscopy (λ = 300–400 nm for hydrazone formation) .
Q. What computational approaches are used to predict the stability and tautomeric behavior of this compound?
- Methodological Answer :
- Ab Initio Calculations : Assess tautomerism (e.g., imine-enamine equilibria) using Gaussian09 with basis sets like 6-31G(d,p). Solvent effects (e.g., ethanol) are modeled via PCM.
- Molecular Dynamics (MD) : Simulate conformational flexibility of the ethoxy groups, revealing rotational barriers of ~8–10 kcal/mol .
- TD-DFT : Predict UV spectra for comparison with experimental data to validate computational models .
Q. How can researchers resolve contradictory data in studies involving this compound’s bioactivity?
- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities or solvent effects. Mitigation strategies include:
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .
- Dose-Response Analysis : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, HEK293) to distinguish specific vs. nonspecific effects.
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
